![molecular formula C13H11Cl2NO2 B1417596 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-23-8](/img/structure/B1417596.png)
2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione
Overview
Description
“2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione” is a chemical compound with the linear formula C10H5Cl2N3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H5Cl2N3 . The CAS Number is 24128-23-2 and the MDL number is MFCD07798724 .Physical And Chemical Properties Analysis
The molecular weight of “2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione” is 284.138 . The density is 1.5±0.1 g/cm3, and the boiling point is 427.3±45.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Crystal Structure
- A novel crystal 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) was synthesized using 5,5-Dimethyl-1,3-cyclohexanedione, demonstrating the potential of 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione derivatives in crystallography and material science (Zhang et al., 2013).
Chemical Reactions and Mechanisms
- 2,2′-Methylenebis(1,3-cyclohexanedione), a related compound, has been prepared through a Mannich reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine. This highlights the versatility of similar compounds in complex chemical synthesis (Wang Li-xian & W. Hong, 2006).
Molecular Structure Analysis
- The study of 2-methyl-1,3-cyclohexanedione crystals, structurally similar to 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione, shows the importance of these compounds in understanding molecular structures and phase transitions in crystals (Katrusiak, 1993).
Biological Activity and Radiation Protection
- Compounds like 2-Methyl-1,3-cyclohexanedione have been found to protect Escherichia coli against radiation effects, suggesting a potential research avenue for derivatives of 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione in radiation protection and biological applications (Pittillo & Lucas, 1968).
High-Pressure Studies
- High-pressure X-ray diffraction studies of 2-methyl-1,3-cyclohexanedione crystals reveal their stability and structural changes under pressure, which can be crucial for understanding the behavior of similar compounds like 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione under extreme conditions (Katrusiak, 1991).
Safety And Hazards
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-5-4-8(6-11(10)15)16-7-9-12(17)2-1-3-13(9)18/h4-7,17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYAYPGDORVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



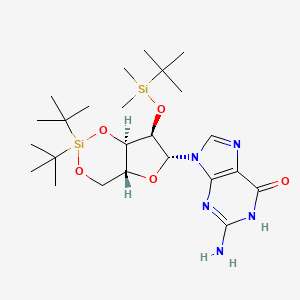
![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
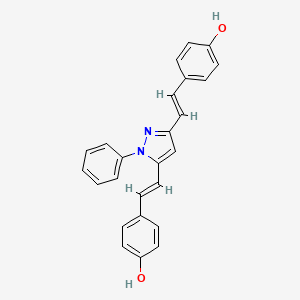
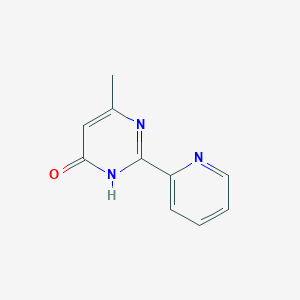
![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
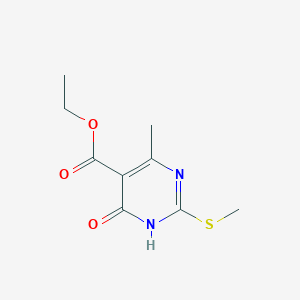
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
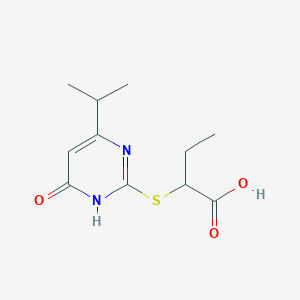
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
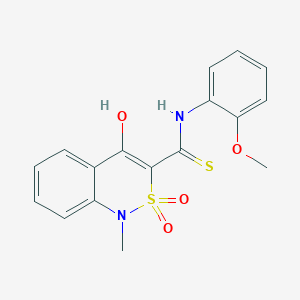
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)